Product packaging for Methyl Tributylstannyl Sulfide(Cat. No.:CAS No. 17314-32-8)

Methyl Tributylstannyl Sulfide

Cat. No.: B096524
CAS No.: 17314-32-8
M. Wt: 337.2 g/mol
InChI Key: BKGRGUDWSKNWAP-UHFFFAOYSA-M
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Description

Significance of Organometallic Compounds in Modern Synthesis

Organometallic compounds are fundamental to contemporary organic synthesis, serving as powerful reagents and catalysts. solubilityofthings.comquora.com Their importance stems from their ability to facilitate a wide range of chemical transformations with high efficiency and selectivity. numberanalytics.com A key role of many organometallic reagents is the formation of carbon-carbon bonds, a cornerstone of molecular construction. solubilityofthings.com Compounds like Grignard reagents (organomagnesium halides) and organolithium species are classic examples of nucleophilic carbon sources that are invaluable in synthesis. solubilityofthings.com

Beyond main-group metals like lithium and magnesium, transition metals such as palladium, nickel, and ruthenium form the basis of a vast number of catalytic cross-coupling reactions. solubilityofthings.comnumberanalytics.com These processes allow for the precise and predictable formation of bonds between different organic fragments, a strategy that has become central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. quora.comnumberanalytics.com The versatility of organometallic compounds is further highlighted by their application in polymer chemistry, where they are crucial for controlling polymerization processes and tailoring the properties of the resulting materials. numberanalytics.com The unique reactivity, varied structures, and catalytic activity of organometallic compounds make them indispensable tools for the modern chemist. solubilityofthings.com

The Role of Tin in Organometallic Chemistry

Tin, a member of Group 14 of the periodic table, plays a distinct and important role in organometallic chemistry. wikipedia.orgnumberanalytics.com Organotin compounds, or stannanes, are characterized by at least one tin-carbon bond and have been studied since the mid-19th century. wikipedia.org A significant portion of organotin chemistry revolves around tin in the +4 oxidation state, which forms stable, yet reactive, compounds. numberanalytics.comresearchgate.net

One of the most prominent applications of organotin reagents is in the Stille cross-coupling reaction, where an organostannane is coupled with an organic halide in the presence of a palladium catalyst. This reaction is highly valued for its tolerance of a wide variety of functional groups.

Organotin hydrides are also significant reagents in organic synthesis, particularly for radical-mediated reactions. Furthermore, the tin atom can be incorporated into various functional groups, and the resulting compounds can serve as versatile intermediates. For instance, α-heteroatom-substituted organostannanes are useful precursors for the generation of other reactive nucleophiles. orgsyn.org While elemental tin and its inorganic salts generally exhibit low toxicity, some organotin compounds can be highly toxic. wikipedia.orgresearchgate.net This has led to careful consideration of their use and the development of methods to remove tin residues from final products.

Classification and General Characteristics of Organotin Sulfides

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, denoted by the formula R_nSnX_{4-n}, where R is an organic group and X is an anionic species. cdc.govinchem.org This classification leads to four main types: mono-, di-, tri-, and tetraorganotins. rdd.edu.iq

Organotin sulfides are a subclass of organotin compounds where the tin atom is bonded to a sulfur atom. These can be further categorized based on the number of organic and sulfide (B99878) ligands. For instance, compounds with the general formula R_3SnSR' or (R_3Sn)_2S exist. The properties of organotin sulfides are influenced by the nature of the organic groups (R) and the substituent on the sulfur (R').

A key characteristic of the tin-sulfur bond is its reactivity. It can be cleaved under various conditions, allowing for the transfer of the sulfur-containing moiety to other molecules. This reactivity is central to their application in synthesis. For example, bis(tributyltin) sulfide has been used in the synthesis of other sulfur-containing compounds. nih.govsigmaaldrich.com The thermal decomposition of some organotin complexes can also lead to the formation of tin sulfides (SnS or SnS₂), which are materials with interesting semiconducting properties. nih.gov

Overview of Research Directions for Methyl Tributylstannyl Sulfide and Related Compounds

Research involving this compound and related organotin sulfides primarily focuses on their application as reagents in organic synthesis. The reactivity of the tin-sulfur bond is a central theme, with studies exploring its utility in the formation of new carbon-sulfur bonds and as a precursor for other functional groups.

A significant area of investigation is the use of these compounds in reactions where the stannyl (B1234572) group acts as a leaving group, facilitating the transfer of the methylthio (SMe) group to an electrophilic center. This can be a mild and selective method for introducing a methylthio ether functionality into a molecule.

Furthermore, research into related compounds, such as bis(tributyltin) sulfide, highlights the broader utility of the Sn-S bond in synthesis. For example, its reaction with N-halophthalimides to produce 2,2′-thiobis(isoindoline-1,3-dione) demonstrates the potential for creating complex sulfur-containing structures. nih.gov The development of new synthetic methodologies utilizing organotin sulfides continues to be an active area of research, driven by the need for efficient and selective transformations in organic chemistry.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H30SSn starshinechemical.com
Molecular Weight337.15 g/mol starshinechemical.com
AppearanceColorless to Almost colorless clear liquid starshinechemical.com
Boiling Point87-88 °C at 0.06 Torr lookchem.com
Density1.16 g/mL lookchem.com
Refractive Index1.51 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H30SSn B096524 Methyl Tributylstannyl Sulfide CAS No. 17314-32-8

Properties

IUPAC Name

tributyl(methylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGRGUDWSKNWAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455586
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17314-32-8
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Tributylstannyl Sulfide and Analogous Structures

Direct Synthesis Approaches to Organotin Sulfides

Direct methods for the formation of the tin-sulfur bond are fundamental in organotin chemistry. These approaches typically involve the reaction of an organotin precursor with a sulfur-containing reagent.

Preparation from Stannanes and Thiol Derivatives

A primary route to organotin sulfides involves the reaction of organotin compounds with thiols (mercaptans). Organotin halides or oxides can serve as the tin-containing starting material. For instance, organotin mercaptides of the general formula R₃Sn(SR') are readily prepared from an organotin oxide and a mercaptan. gelest.com An alternative, widely used method is the reaction of an organotin chloride with a thiol in the presence of a base, such as an amine or aqueous sodium hydroxide, to neutralize the HCl byproduct. gelest.com

The synthesis of specific organotin sulfides, such as bis-tributyltin sulfide (B99878), has been achieved with high yields (86%) by reacting the corresponding alkyltin halide with sodium sulfide in an aqueous solution at 0 °C. cdnsciencepub.com While the direct reaction of tributyltin hydride with a thiol can also lead to the formation of a tin-sulfur bond, this is more commonly associated with radical-mediated reductions where the tin hydride acts as a hydrogen donor. pageplace.de

A related approach involves the copper(I)-mediated cross-coupling of organostannanes with sulfur electrophiles like disulfides. nsf.gov For example, tributyl(phenyl)stannane can react with bis(4-methoxyphenyl) disulfide in the presence of a copper(I) salt to form the corresponding aryl sulfide. nsf.gov This methodology can be extended to various organostannanes and sulfur electrophiles.

Table 1: Examples of Direct Synthesis from Stannanes and Thiol Derivatives This table is scrollable.

Organotin Precursor Sulfur Source Product Yield (%) Reference
Tributyltin oxide Methanethiol (B179389) Methyl tributylstannyl sulfide Not specified gelest.com
Tributyltin chloride Methanethiol This compound Not specified gelest.com
Tributyltin halide Sodium sulfide Bis-tributyltin sulfide 86 cdnsciencepub.com
Tributyl(phenyl)stannane Bis(4-methoxyphenyl) disulfide Phenyl 4-methoxyphenyl (B3050149) sulfide Not specified nsf.gov

Utilization of Metal Sulfides in Organotin Sulfide Synthesis

Metal sulfides, particularly alkali metal sulfides like sodium sulfide (Na₂S) and sodium polysulfides (Na₂Sₓ), are effective reagents for the synthesis of organotin sulfides. These reactions are often carried out under "interfacial" conditions, where the organotin halide is dissolved in a water-immiscible organic solvent and the metal sulfide is in an aqueous solution. cdnsciencepub.com This technique has been shown to produce high yields of organotin sulfides. cdnsciencepub.com

The reaction stoichiometry between the organotin dihalide and the sodium sulfide can be controlled to produce different products. For example, reacting two equivalents of a dialkyltin dichloride with one equivalent of sodium sulfide can yield tetraalkyl-dichlorodistanthianes. cdnsciencepub.com The general principle involves the nucleophilic attack of the sulfide or polysulfide anion on the tin-halogen bond. cdnsciencepub.com

The hydrothermal approach, a common method for synthesizing metal sulfide nanomaterials, can also be adapted for organotin sulfides. nih.gov This involves heating dissolved metal salts and a sulfur source in a solvent. nih.gov For instance, copper sulfide (CuS) and other metal sulfides have been prepared using this method, which could be applied to tin precursors. nih.gov

Indirect Synthetic Routes

Indirect methods for preparing organotin sulfides often involve the formation of a tin-sulfur bond through an intermediate species or a multi-step process. These routes can offer advantages in terms of substrate scope and functional group tolerance.

Transmetalation Reactions in Organotin Sulfide Formation

Transmetalation, the exchange of ligands between two metal centers, is a powerful tool in organometallic synthesis and can be applied to the formation of organotin sulfides. pageplace.deuobabylon.edu.iq In this context, an organotin compound can react with a metal thiolate, or a tin thiolate can react with an organometallic reagent, to generate the desired product.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are prime examples of processes involving transmetalation. uobabylon.edu.iq While traditionally used for C-C bond formation, this methodology has been adapted for C-S bond formation. nih.gov For example, the palladium-catalyzed reaction of stannyl (B1234572) sulfides with aryl bromides is an effective method for preparing aryl sulfides. nih.gov The mechanism of these reactions can be complex, sometimes involving an unusual type of dissociative ligand substitution. acs.org

The general scheme for a transmetalation reaction to form an organotin sulfide can be represented as: R₃Sn-X + M-SR' → R₃Sn-SR' + M-X where X is a leaving group (e.g., halide) and M is another metal.

In-situ Methods for Organotin Sulfide Precursors

In-situ methods involve the generation of a reactive intermediate or precursor in the reaction mixture, which then goes on to form the final product. This approach can simplify synthetic procedures and avoid the isolation of potentially unstable intermediates.

One example is the in-situ generation of catalysts for the direct synthesis of organotin compounds. For instance, the reaction of metallic tin with alkyl chlorides can be effectively catalyzed by quaternary ammonium (B1175870) salts, which can be formed in situ from a tertiary amine and the alkyl chloride present in the reaction. google.com While this produces organotin halides, these can then be converted to sulfides as described previously.

A more direct in-situ approach to organotin sulfides involves the use of single-source precursors, such as organotin dithiocarbamates. researchgate.netdoi.org These complexes contain both the tin and sulfur atoms within a single molecule and can be decomposed under controlled conditions (e.g., thermolysis) to yield tin sulfide nanoparticles or thin films. researchgate.netdoi.orgacs.org The decomposition of dithiocarbamate (B8719985) complexes often proceeds through a thiocyanate (B1210189) intermediate. mdpi.com This method is considered highly effective for producing clean metal sulfides. researchgate.net

Precursor Design and Optimization in Organotin Sulfide Synthesis

Organotin(IV) dithiocarbamate complexes have been extensively studied as single-source precursors. acs.orgmdpi.com The thermal decomposition of these complexes can be tuned to produce different phases of tin sulfide, such as SnS or SnS₂. researchgate.netdoi.org The nature of the organic substituents on the dithiocarbamate ligand can influence the decomposition temperature and the characteristics of the final product. acs.org For example, a series of diorganotin dithiocarbamate complexes with varying alkyl and aryl groups have been synthesized and their thermal decomposition studied to optimize the deposition of SnS thin films. acs.orgmanchester.ac.uk

The use of tridentate chelating dithiol ligands has also been explored to create stable tin(II) and tin(IV) complexes. rsc.org These precursors offer excellent control over the coordination sphere of the tin atom and can decompose cleanly to form pure tin sulfide materials, even under ambient conditions. rsc.org The choice of precursor and decomposition conditions (e.g., temperature) is crucial for selectively forming different tin sulfide phases like SnS, Sn₂S₃, and SnS₂. rsc.org

Table 2: Examples of Organotin Precursors for Tin Sulfide Synthesis This table is scrollable.

Precursor Type Example Precursor Resulting Material Synthesis Method Reference
Diorganotin Dithiocarbamate [Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂] SnS thin film AACVD acs.orgmanchester.ac.uk
Dimethyltin (B1205294) Dithiocarbamate [(CH₃)₂Sn(L¹)L³] (L¹, L³ = dithiocarbamates) SnS₂ nanoparticles Heat-up method researchgate.netdoi.org
Diphenyltin Dithiocarbamate [(C₆H₅)₂Sn(L)₂] (L = p-methylphenyldithiocarbamato) SnS₂ or SnO₂ nanoparticles Thermolysis researchgate.netmdpi.com
Tin(IV) Dithiol Complex Sn(IV) complex with N-alkyl-diethanethiolamine SnS, Sn₂S₃, or SnS₂ Thermal Decomposition rsc.org

Catalytic Pathways in Organotin Compound Preparation Relevant to Sulfide Synthesis

The synthesis of organotin sulfides, including this compound, can be approached through various synthetic routes. Catalytic pathways, in particular, offer efficient and selective methods for the formation of the crucial tin-sulfur (Sn-S) bond. These methods often leverage transition metal catalysts, which are well-established in cross-coupling reactions involving organotin compounds. The relevant catalytic strategies can be broadly understood by examining the copper- and palladium-catalyzed systems for C–S and Sn–S bond formation, as well as the catalytic preparation of essential organotin precursors.

Catalytic approaches to forming aryl and alkyl thioethers from organostannanes are a significant area of research due to the prevalence of the thioether moiety in various functional materials and bioactive compounds. nsf.gov Historically, the strong coordination of sulfur-containing compounds to transition metals was considered a major obstacle, often leading to catalyst deactivation. nih.gov However, modern catalysis has developed systems that can withstand this potential poisoning and effectively form carbon-sulfur bonds. nih.gov

Copper-Catalyzed Thiolation of Organostannanes

Copper(I)-based catalysts have proven particularly effective for the formation of C–S bonds from organostannanes. A notable development is the ligand-free, Cu(I)-mediated electrophilic thiolation of organostannanes with electrophilic sulfur reagents, such as disulfides and N-thiosuccinimides. nsf.gov This method allows for the direct coupling of aryl and unactivated alkyl stannanes. nsf.gov The reaction demonstrates that a simple and inexpensive copper salt like copper(I) chloride (CuCl) can mediate the efficient formation of thioethers. nsf.gov

Mechanistic studies suggest the reaction may proceed through the coordination of sulfur atoms, and while a stoichiometric amount of copper is sometimes required, the process represents a significant advancement over methods that need highly reactive nucleophiles like organolithium reagents. nsf.gov In a potential application for the synthesis of a compound like this compound, a tributylstannane derivative could be coupled with a methylthio electrophile under copper catalysis.

Further innovation in this area includes the merging of copper(I) catalysis with photochemistry. One such strategy uses blue light irradiation to convert anomeric C1 stannanes into anomeric radicals, which then undergo a highly stereoselective C(sp³)–S cross-coupling reaction. nih.gov In this process, the C–S bond formation is proposed to occur via the transfer of the radical to a sulfur electrophile bound to a Cu(II) species. nih.gov

Table 1: Copper-Mediated Thiolation of Organostannanes This table presents data on the scope of copper-mediated cross-coupling of various organostannanes with electrophilic sulfur reagents, adapted from related research findings. nsf.gov

EntryOrganostannaneSulfur ReagentCatalyst/MediatorSolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannaneDiphenyl disulfideCuCl1,4-Dioxane10082
2Tributyl(phenyl)stannaneN-(Phenylthio)succinimideCuCl1,4-Dioxane10078
3(4-(Benzyloxy)phenyl)tributylstannaneDiphenyl disulfideCuCl1,4-Dioxane10085
4Tributyl(furan-2-yl)stannaneDiphenyl disulfideCuCl1,4-Dioxane10075
5Tributyl(thiophen-2-yl)stannaneDiphenyl disulfideCuCl1,4-Dioxane10088
61-Methyl-2-(tributylstannyl)-1H-pyrroleDiphenyl disulfideCuCl1,4-Dioxane10065

Palladium-Catalyzed Pathways

Palladium-catalyzed cross-coupling reactions are fundamental in organometallic chemistry. The Stille coupling, which involves the reaction of an organotin compound with an organic halide or triflate, is a powerful method for forming carbon-carbon bonds, typically using a palladium complex like Pd(PPh₃)₄ as the catalyst. uobabylon.edu.iq While less common, adaptations of this and related palladium-catalyzed reactions for C–S bond formation are known. A significant challenge remains the propensity of sulfur-containing nucleophiles (thiolates) to deactivate the palladium catalyst. nih.gov

To circumvent this issue, strategies have been developed, such as in the Fukuyama cross-coupling, which uses a zinc thiolate as a less nucleophilic sulfur source in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.gov This approach mitigates strong coordination from the thiolate to the palladium center, preventing catalyst deactivation. nih.gov Such principles could be adapted for the direct coupling of a tributyltin thiolate with a methyl halide or for the three-component coupling of a tributyltin halide, a sulfur source, and a methylating agent.

Catalysis in the Synthesis of Organotin Precursors

The synthesis of the organotin precursors themselves can involve catalytic steps. Organotin halides are crucial starting materials for a vast array of organotin derivatives. gelest.com Their preparation often relies on redistribution reactions, where a tetraorganotin compound reacts with a tin tetrahalide (e.g., SnCl₄). gelest.comwikipedia.org These reactions, which can be controlled by stoichiometry, are often accelerated by a Lewis acid catalyst. gelest.com For instance, the reaction SnCl₄ + R₄Sn → 2 SnCl₂R₂ is a key redistribution reaction for preparing diorganotin dihalides. wikipedia.org The resulting organotin halides are then converted to other derivatives through nucleophilic substitution. gelest.com

Other Relevant Pathways

Organotin(IV) dithiocarbamate complexes have been investigated as single-source precursors for the synthesis of tin sulfide (SnS or SnS₂) nanoparticles. mdpi.comresearchgate.net This process typically involves the thermal decomposition (thermolysis) of the complex under an inert atmosphere. researchgate.net While not a catalytic cycle in the traditional sense, the decomposition pathway from a single, well-defined organotin-sulfur molecule to a tin sulfide material is a relevant synthetic transformation. The phase of the resulting tin sulfide can be dependent on the decomposition temperature. mdpi.com

Spectroscopic and Structural Elucidation of Methyl Tributylstannyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds like methyl tributylstannyl sulfide (B99878) in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, one can map out the connectivity of atoms and infer details about the geometry and electronic environment of the tin atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of methyl tributylstannyl sulfide is characterized by signals corresponding to the protons of the methyl group and the three butyl groups attached to the tin atom.

The protons of the four methylene (B1212753) groups of the butyl chains typically appear as a complex multiplet in the region of 0.8 to 1.7 ppm. Specifically, the terminal methyl protons (-CH₃) of the butyl groups are expected to resonate at approximately 0.9 ppm as a triplet. The internal methylene protons (-CH₂CH₂CH₂-) typically appear as multiplets between 1.2 and 1.7 ppm. The methylene group directly attached to the tin atom (Sn-CH₂-) is the most deshielded of the butyl protons and is expected to resonate further downfield, typically in the range of 0.8 to 1.1 ppm, often showing satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

GroupChemical Shift (δ, ppm)Multiplicity
Sn-(CH₂CH₂CH₂CH₃ )₃~ 0.9Triplet
Sn-CH₂ -~ 0.8 - 1.1Multiplet
Sn-CH₂CH₂CH₂ CH₃-~ 1.2 - 1.7Multiplet
S-CH₃ ~ 2.0 - 2.5Singlet

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon and the four inequivalent carbons of the butyl groups.

The carbon of the methyl group attached to sulfur (S-CH₃) is expected to appear in the range of 10-15 ppm. The carbons of the tributylstannyl group show a characteristic pattern. The carbon atom directly bonded to the tin atom (α-carbon) typically resonates at a low field, around 10 ppm. The subsequent carbons (β, γ, and δ) appear at approximately 29.2, 27.4, and 13.7 ppm, respectively. rsc.org The chemical shifts can be influenced by the solvent and the presence of satellite peaks from coupling to tin isotopes.

Table 2: Typical ¹³C NMR Chemical Shifts for Tributyltin Compounds

Carbon AtomChemical Shift (δ, ppm)
Sn-C H₂-~ 9-11
Sn-CH₂C H₂-~ 29-30
Sn-CH₂CH₂C H₂-~ 27-28
Sn-CH₂CH₂CH₂C H₃~ 13-14
S-C H₃~ 10-15

Data derived from analogous tributylstannyl compounds. rsc.orgacs.org

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Coordination and Geometry

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as the chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and geometry of the tin atom. academie-sciences.fr For tetracoordinate organotin compounds like this compound, the tin atom is in a tetrahedral environment.

The ¹¹⁹Sn chemical shift for tetracoordinate tributyltin sulfides typically falls within the range of +40 to +80 ppm relative to a standard like tetramethyltin (B1198279) (Me₄Sn). researchgate.net The presence of the electron-donating sulfur atom attached to the tin center influences the shielding of the tin nucleus. The precise chemical shift provides insight into the electronic environment around the tin atom and can be used to confirm the formation of the Sn-S bond. researchgate.net For instance, a study on a related organotin complex showed a ¹¹⁹Sn resonance at -73 ppm, indicating a higher electron density at the tin atom upon coordination. researchgate.net

Multidimensional NMR Techniques in Structural Characterization

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons within the butyl chains, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be particularly useful to confirm the assignment of the quaternary carbon and the carbons of the butyl groups by observing their correlations with nearby protons. It could also confirm the Sn-C and S-C connectivities.

Although specific multidimensional NMR studies on this compound are not widely reported, the application of these standard techniques is a routine part of the complete structural elucidation of such organometallic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups and the nature of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment (e.g., Sn-S, Sn-C, C-S Vibrations)

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds.

Sn-S Vibrations: The stretching vibration of the tin-sulfur bond (ν(Sn-S)) is a key diagnostic peak. For tetracoordinate organotin sulfides, this band is typically observed in the far-infrared region, generally between 300 and 400 cm⁻¹. mdpi.com For example, a low-intensity peak at 371 cm⁻¹ was ascribed to the Sn-S bond in a diphenyltin(IV) dithiocarbamate (B8719985) complex. mdpi.com

Sn-C Vibrations: The stretching vibrations of the tin-carbon bonds (ν(Sn-C)) in tributyltin compounds usually appear in the range of 500-650 cm⁻¹. These bands can sometimes be complex due to the presence of multiple Sn-C bonds and their coupling with other vibrational modes.

C-S Vibrations: The carbon-sulfur stretching vibration (ν(C-S)) is expected in the region of 600-800 cm⁻¹. The exact position can vary depending on the nature of the groups attached to the sulfur atom.

C-H Vibrations: The spectrum will also be dominated by the characteristic C-H stretching and bending vibrations of the butyl and methyl groups. The C-H stretching vibrations of the alkyl groups are typically observed in the 2850-2970 cm⁻¹ region. orgsyn.org The C-H bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, between 1300 and 1500 cm⁻¹. orgsyn.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)
C-H StretchButyl, Methyl2850 - 2970
C-H BendButyl, Methyl1300 - 1500
C-S StretchC-S600 - 800
Sn-C StretchSn-C500 - 650
Sn-S StretchSn-S300 - 400

These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials.

Table 2: Illustrative Data Obtainable from SCXRD Analysis

Parameter Description
Crystal System The symmetry system of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit of the crystal lattice.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., d(Sn-S), d(Sn-C)).

This table describes the type of information generated by an SCXRD experiment; specific values for this compound are not available.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. ucmerced.edu It is a versatile and non-destructive method for identifying crystalline phases by comparing the obtained diffraction pattern to a database of known materials. ucmerced.edu The pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline compound. researchgate.net

In the context of this compound, PXRD would be used to confirm the identity and purity of a synthesized batch of the material. whiterose.ac.uk Any crystalline impurities would present their own characteristic peaks in the diffractogram, allowing for an assessment of the sample's homogeneity.

Other Analytical Techniques for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. measurlabs.com The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₃₀SSn) to confirm its elemental composition and purity. arkat-usa.orgunifi.it For organometallic compounds, analysis may also include the percentage of the metal, in this case, tin (Sn).

Table 3: Elemental Composition of this compound (C₁₃H₃₀SSn)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 156.143 46.29
Hydrogen H 1.008 30.24 8.98
Sulfur S 32.06 32.06 9.51
Tin Sn 118.71 118.71 35.22

| Total | | | 337.15 | 100.00 |

Calculations are based on the molecular formula and standard atomic weights.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation. The exact mass can be determined using high-resolution mass spectrometry. alfa-chemistry.com

For this compound (molecular weight 337.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to the intact molecule. myskinrecipes.com Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of signals. Common fragmentation pathways for tributyltin compounds involve the sequential loss of butyl groups (C₄H₉, mass 57) or cleavage of the tin-heteroatom bond.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z (for ¹²⁰Sn) Proposed Fragment Ion Formula
338 [M]⁺ (molecular ion) [C₁₃H₃₀SSn]⁺
281 [M - C₄H₉]⁺ [C₉H₂₁SSn]⁺
225 [M - 2(C₄H₉)]⁺ [C₅H₁₂SSn]⁺
167 [SnSCH₃]⁺ [CH₃SSn]⁺

This table presents plausible fragmentation patterns. The m/z values are calculated using the most abundant tin isotope (¹²⁰Sn) for simplicity; the actual spectrum will show a pattern of peaks for each fragment corresponding to the natural isotopic abundance of tin.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is highly valuable for determining the thermal stability of materials, studying their decomposition kinetics, and analyzing the composition of multi-component systems. tainstruments.com The analysis of this compound by TGA provides critical insights into its thermal stability and the sequence of bond cleavage as the temperature increases.

The thermal degradation of the compound is monitored by heating it at a constant rate in an inert atmosphere, such as nitrogen. mdpi.com The resulting TGA curve plots the percentage of remaining mass against temperature. The decomposition of this compound is expected to occur in distinct stages, corresponding to the sequential loss of its organic ligands and the sulfide group.

The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is plotted to identify the temperature at which the rate of mass loss is at its maximum for each decomposition step. researchgate.net These peaks in the DTG curve correspond to the characteristic decomposition temperatures of the fragments being lost.

A representative thermal decomposition profile for this compound would likely exhibit three main stages:

Initial Decomposition: The first weight loss is typically attributed to the cleavage of the weaker Sn-C bonds, starting with the less sterically hindered or electronically distinct methyl group, followed by the butyl groups.

Intermediate Decomposition: Subsequent heating leads to the continued loss of the remaining butyl chains.

Final Decomposition: The final stage of weight loss corresponds to the breaking of the tin-sulfur bond, leading to the formation of a stable inorganic residue, typically a tin oxide if trace oxygen is present or upon subsequent analysis in an oxidative atmosphere.

The data below illustrates a plausible decomposition pathway based on the principles of thermal degradation for organotin compounds.

Table 1: Representative TGA Decomposition Data for this compound

Decomposition Stage Temperature Range (°C) Mass Loss (%) Lost Fragments DTG Peak (°C)
1 180 - 250 ~15-20% Methyl group, initial butyl fragments ~230
2 250 - 380 ~45-50% Remaining butyl chains ~350
3 380 - 500 ~8-10% Sulfur ~460

| Residue | >500 | ~25-30% | Tin Oxide (SnO₂) or Tin Sulfide (SnS) | - |

Mössbauer Spectroscopy for Tin Oxidation State and Environment

Mössbauer spectroscopy is a powerful, non-destructive analytical technique for studying materials containing specific isotopes, such as ¹¹⁹Sn. bnc.hu It provides detailed information about the chemical environment, oxidation state, and magnetic properties of the tin atoms within a solid sample. bnc.huuni-bielefeld.de The technique relies on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. uni-bielefeld.de

For ¹¹⁹Sn Mössbauer spectroscopy, two primary parameters are extracted from the spectrum: the Isomer Shift (δ) and the Quadrupole Splitting (ΔEQ). dicp.ac.cn

Isomer Shift (δ): This parameter is sensitive to the electron density at the tin nucleus, which is influenced by the oxidation state and the nature of the chemical bonds. illinois.edu For ¹¹⁹Sn, an increase in the s-electron density results in a more positive isomer shift. wikipedia.org The value of δ for this compound is expected to be in the typical range for tin in the +4 oxidation state. Tetravalent tin (Sn(IV)) compounds generally exhibit isomer shifts that are significantly different from those of divalent tin (Sn(II)) compounds, allowing for a clear determination of the oxidation state. illinois.edu

Quadrupole Splitting (ΔEQ): This parameter arises when the tin nucleus is situated in a non-symmetrical electric field. wikipedia.org A non-zero quadrupole splitting indicates an asymmetry in the electronic charge distribution or ligand arrangement around the tin atom. uni-bielefeld.de In the case of this compound, the tin atom is bonded to three butyl groups, one methyl group, and a sulfur atom. This asymmetric coordination environment creates a significant electric field gradient at the nucleus, which is expected to result in a distinct quadrupole splitting, observed as a doublet in the Mössbauer spectrum. wikipedia.org The magnitude of the splitting provides insight into the geometry and nature of the ligands.

The analysis of these parameters confirms the tetrahedral coordination and the Sn(IV) oxidation state for the central tin atom in the compound.

Table 2: Expected ¹¹⁹Sn Mössbauer Spectroscopic Parameters for this compound

Parameter Expected Value (mm/s) Information Derived
Isomer Shift (δ) +1.20 to +1.50 Confirms the +4 oxidation state of the tin atom.

Mechanistic Investigations and Reactivity Profiles of Methyl Tributylstannyl Sulfide

Radical Reactions Involving Organotin Sulfides

Organotin sulfides, such as methyl tributylstannyl sulfide (B99878), are versatile compounds that participate in a variety of radical reactions. Their reactivity stems from the relative weakness of the tin-sulfur bond, which can undergo homolytic cleavage to generate tributylstannyl radicals (Bu₃Sn•). These radicals are key intermediates that drive subsequent reaction pathways.

Homolytic Substitution at Sulfur Mediated by Stannyl (B1234572) Radicals

A fundamental reaction involving organotin sulfides is the homolytic substitution at the sulfur atom (SH2). In this process, a tributylstannyl radical, often generated from a precursor like tributyltin hydride (Bu₃SnH) and an initiator, attacks the sulfur atom of the organotin sulfide. This leads to the displacement of a radical species. rsc.org For instance, the reaction of a tributylstannyl radical with an unsymmetrical sulfide can result in the expulsion of one of two possible radical groups, with the regioselectivity being a key aspect of the reaction's utility. rsc.org

The mechanism involves the interaction of the singly occupied molecular orbital (SOMO) of the attacking stannyl radical with the lone pairs of electrons on the sulfur atom. rsc.org High-level calculations have indicated that this lone-pair assistance is crucial for the substitution to occur at a reasonable rate. rsc.org In the context of methyl tributylstannyl sulfide, a tributylstannyl radical could, in principle, attack the sulfur atom, leading to the expulsion of either a methyl radical (CH₃•) or another tributylstannyl radical. However, the more common scenario involves the use of organotin sulfides as precursors for other radical reactions.

Studies have shown that the reactivity of sulfides in SH2 reactions with tributyltin radicals is influenced by electronic factors. Electron-withdrawing groups attached to the sulfur atom can enhance the reactivity, suggesting that polar effects play a role in the transition state. publish.csiro.au For example, while some methylthio compounds have been found to be relatively inert, sulfides with electron-withdrawing substituents are more readily attacked by tributyltin radicals. publish.csiro.au

Generation of Carbon-Centered Radicals from Sulfide Precursors

A significant application of organotin sulfides in radical chemistry is the generation of carbon-centered radicals. rsc.orgnih.gov Sulfides are attractive precursors for this purpose due to their stability and availability. rsc.orgnih.gov The process typically involves the reaction of a sulfide with a tributylstannyl radical, generated in situ, to produce a carbon-centered radical and this compound as a byproduct. rsc.org

This method has been successfully employed to generate a variety of carbon-centered radicals which can then participate in further reactions, such as hydrogen atom abstraction or intramolecular cyclization. rsc.orglibretexts.org For example, α-sulfenyl radicals can be generated from the corresponding α-chlorosulfides by reaction with tributyltin hydride, and these radicals can undergo 5-exo-type intramolecular cyclizations. ntu.edu.tw The efficiency of these cyclizations can be influenced by substituents on the olefinic part of the molecule. ntu.edu.tw

The generation of radicals from sulfide precursors is a key step in various synthetic transformations, including reductive desulfurization and the formation of new carbon-carbon bonds. rsc.orglibretexts.orgcdnsciencepub.com While sulfides are generally less reactive than the corresponding selenides or halides in these processes, their reactivity can be engineered to make them effective radical precursors. rsc.org

Influence of Reaction Conditions on Radical Pathways

The outcome of radical reactions involving organotin sulfides is highly dependent on the reaction conditions, including the choice of initiator and solvent. rsc.org

Initiators: Radical reactions are typically initiated by the thermal or photochemical decomposition of a radical initiator. A common initiator used in conjunction with tributyltin hydride is azobisisobutyronitrile (AIBN). echemi.comwikipedia.orgyoutube.com Upon heating, AIBN decomposes to generate 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.orgyoutube.com The 2-cyano-2-propyl radical then abstracts a hydrogen atom from tributyltin hydride to produce the chain-carrying tributyltin radical. echemi.comwikipedia.org The concentration of the initiator can influence the rate of the radical reaction.

Solvents: The choice of solvent can also affect the course of radical reactions. While many radical reactions are carried out in non-polar aromatic hydrocarbons like benzene (B151609) or toluene, the solvent polarity can sometimes influence the reaction pathway. oup.com However, in some palladium-catalyzed reactions involving stannyl sulfides, the yield was found to be independent of the solvent polarity. oup.com The use of water as a solvent for radical reactions has also been explored as an environmentally friendly alternative to organic solvents. mdpi.com

The concentration of the reagents is another critical factor. For instance, in radical cyclization reactions, high dilution conditions are often employed to favor intramolecular cyclization over intermolecular reactions or reduction. ntu.edu.tw The temperature at which the reaction is conducted also plays a crucial role, as it affects the rate of initiator decomposition and the rates of the various competing radical steps. publish.csiro.au

Cross-Coupling Reaction Pathways

This compound also participates in cross-coupling reactions, which are powerful methods for forming new carbon-sulfur bonds. These reactions typically involve a transition metal catalyst, such as palladium or copper.

Stille Cross-Coupling Reactions Utilizing Organostannanes

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgwikipedia.org This methodology has been extended to the formation of carbon-sulfur bonds using organotin sulfides.

Palladium-catalyzed coupling reactions of tributylstannyl sulfides, including alkyl and aryl variants, with aryl bromides have been shown to produce aryl sulfides in good yields. oup.comscispace.com The reaction proceeds under typical Stille coupling conditions, often using a tetrakis(triphenylphosphine)palladium(0) catalyst. oup.com An important feature of this method is its tolerance for a wide variety of functional groups on the aryl bromide. oup.com

The general mechanism for the Stille reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org In the case of organotin sulfides, the transmetalation step involves the transfer of the thio-group from tin to palladium.

The scope of the Stille coupling with organotin sulfides has been expanded to include various heteroaromatic halides, demonstrating the utility of this method for the synthesis of heterocyclic phenyl sulfides. tandfonline.com

Copper(I)-Mediated Cross-Coupling with Sulfur Electrophiles

Copper(I) salts have emerged as effective mediators and catalysts for the cross-coupling of organostannanes with sulfur electrophiles to form thioethers. nsf.govnih.gov This approach offers an alternative to palladium-catalyzed methods and can be particularly useful for specific substrate combinations.

A ligand-free, copper(I)-mediated protocol has been developed for the electrophilic thiolation of organostannanes using disulfides or N-thiosuccinimides as the sulfur source. nsf.gov The reaction is typically promoted by a stoichiometric amount of a Cu(I) salt, such as copper(I) chloride (CuCl), and proceeds at elevated temperatures. nsf.gov This method has been successfully applied to the synthesis of both diaryl and aryl alkyl thioethers. nsf.gov

The reaction conditions, such as the choice of copper salt and the temperature, can significantly influence the reaction efficiency. nsf.gov While other metals like palladium and nickel have been tested, they have generally been found to be less effective for this particular transformation. nsf.gov The copper-mediated approach is advantageous as it avoids the use of strong bases and air-sensitive ligands that are often required in other cross-coupling methods. nsf.gov

The scope of copper-catalyzed C-S bond formation is broad, with various protocols being developed for the coupling of thiols with aryl halides, often utilizing copper(I) iodide (CuI) as the catalyst. nih.gov These reactions can sometimes be performed in the absence of a ligand, making them experimentally simpler. researchgate.net

Desulfurization Reactions and Their Mechanisms

This compound can be implicated in desulfurization reactions, particularly in the context of radical-based processes. The formation of alkyl tributylstannyl sulfides, such as this compound, is a key step in the reductive desulfurization of alkanethiols using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). rsc.org

The proposed mechanism for the desulfurization of thiols involves the initial formation of a stannyl alkyl sulfide. rsc.org This step is believed to occur through a radical pathway, as the reaction does not proceed in the absence of a radical initiator. rsc.org For instance, the treatment of methanethiol (B179389) with triphenyltin (B1233371) hydride (Ph₃SnH) in the presence of AIBN leads to the isolation of this compound. rsc.org

Once the alkyl tributylstannyl sulfide is formed, it can undergo homolytic substitution at the sulfur atom by a tributyltin radical (Bu₃Sn•). rsc.org This step generates a carbon-centered radical and bis(tributylstannyl) sulfide. The carbon-centered radical can then abstract a hydrogen atom from Bu₃SnH to yield the desulfurized alkane and regenerate the Bu₃Sn• radical, thus propagating the chain reaction. rsc.org

The general chain process for the reduction of an alkyl tributylstannyl sulfide can be described as follows:

Initiation: Formation of Bu₃Sn• radicals from a precursor.

Propagation:

Bu₃Sn• + R-S-SnBu₃ → R• + Bu₃Sn-S-SnBu₃

R• + Bu₃SnH → R-H + Bu₃Sn•

Another context for desulfurization involves the removal of hydrogen sulfide (H₂S). While not directly involving this compound, studies on biological and industrial desulfurization processes provide insights into sulfur chemistry. In biological desulfurization, H₂S is converted to elemental sulfur via polysulfide intermediates (Sₓ²⁻). nih.gov In industrial settings, materials like ceria (CeO₂) are used as sorbents to remove H₂S from gas streams. The mechanism involves the dissociative adsorption of H₂S on the ceria surface, leading to the formation of sulfur-containing species like SO₂ or the incorporation of sulfur into the ceria lattice. tyut.edu.cn

Nucleophilic and Electrophilic Reactivity of the Sulfur Moiety

The sulfur atom in this compound exhibits both nucleophilic and electrophilic characteristics, depending on the reacting partner.

Nucleophilic Reactivity: The sulfur in sulfides is generally more nucleophilic than the oxygen in ethers. msu.edulibretexts.org This enhanced nucleophilicity allows sulfides to react with electrophiles. Although specific examples for this compound are not abundant in the provided search results, the general reactivity of organotin sulfides suggests they can act as nucleophiles. For instance, tributylstannyl sulfides can react with arynes, generated from ortho-trimethylsilyl triflates, to produce ortho-tributylstannyl aryl sulfides. unifi.it The proposed mechanism involves the nucleophilic attack of the stannyl sulfide on the aryne. unifi.it

The sulfur atom in sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org This reactivity is a testament to the nucleophilic character of the sulfur atom.

Electrophilic Reactivity: The sulfur atom in this compound can also be subject to attack by nucleophiles or radicals, showcasing its electrophilic character in these contexts. In radical desulfurization reactions, a key step is the homolytic substitution at the sulfur atom by a tributyltin radical. rsc.org This attack on the sulfur center leads to the cleavage of the carbon-sulfur bond.

Furthermore, the general reactivity of sulfides includes reactions where the sulfur atom is attacked by strong nucleophiles. While not explicitly detailed for this compound, the principles of sulfur chemistry suggest that under appropriate conditions, the methylthio group could be displaced by a potent nucleophile.

The electrophilicity of the sulfur atom can be enhanced by its bonding to other atoms. For example, in sulfoxides, acylation of the oxygen atom increases the electrophilic character of the sulfur. msu.edulibretexts.org While this compound is not a sulfoxide, this principle illustrates how the chemical environment can modulate the reactivity of a sulfur center.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively covered in the provided search results. However, general principles and data from related systems can offer valuable context.

Kinetics: The rates of reactions involving organosulfur compounds can vary significantly. For instance, in homolytic substitution reactions with tributylstannyl radicals, the rate constants for reactions with thioethers are often at the lower end of the reactivity scale compared to selenides and halides. rsc.org This suggests that reactions involving the cleavage of the C-S bond in compounds like this compound by stannyl radicals might be relatively slow.

In the context of sulfide oxidation, the kinetics can be complex. The initial one-electron transfer from sulfide to oxygen is thermodynamically unfavorable and kinetically slow. nih.gov However, a two-electron transfer to form elemental sulfur and peroxide is more favorable. nih.gov Biological systems utilize enzymes to overcome these kinetic barriers, leading to much faster oxidation rates compared to abiotic processes. nih.gov

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For many reactions, the thermodynamics can be influenced by reaction conditions such as temperature. libretexts.org For instance, a reaction that is not spontaneous under standard conditions may become spontaneous at elevated temperatures. libretexts.org

In the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, the reaction was found to be exothermic, and the equilibrium constant was determined. mdpi.com Such thermodynamic data are crucial for optimizing reaction conditions and reactor design. mdpi.com

While specific thermodynamic and kinetic data for this compound are lacking in the provided results, the principles illustrated by related systems highlight the types of investigations that would be necessary to fully characterize its reactivity. Such studies would involve measuring reaction rates under various conditions (concentration, temperature) and determining equilibrium constants to understand the energetic landscape of its chemical transformations.

Compound List

Theoretical and Computational Analyses of Tributyltin Compounds

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organotin compounds, offering a balance between computational cost and accuracy. DFT calculations allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic parameters.

Molecular Geometry Optimization and Electronic Structure Calculations

The first step in the computational analysis of a molecule like Methyl Tributylstannyl Sulfide (B99878) involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. Various DFT functionals, such as B3LYP, are commonly employed for this purpose, paired with appropriate basis sets to describe the atomic orbitals. The optimization process iteratively adjusts the positions of the atoms until a stable structure, corresponding to a minimum on the potential energy surface, is achieved.

Once the optimized geometry is obtained, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. These calculations provide insights into bonding, charge distribution, and the nature of molecular orbitals. For organotin compounds, the electronic structure around the tin atom is of particular interest, as it governs the compound's reactivity and coordination chemistry.

Table 1: Representative Calculated Geometric Parameters for Tributyltin Compounds

Parameter Typical Value Range
Sn-C Bond Length 2.15 - 2.20 Å
Sn-S Bond Length 2.40 - 2.55 Å
C-Sn-C Bond Angle 105° - 115°
C-Sn-S Bond Angle 100° - 110°

Note: These are generalized values based on computational studies of various tributyltin compounds and may not be specific to Methyl Tributylstannyl Sulfide.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.

In the context of this compound, the HOMO is likely to have significant contributions from the sulfur lone pairs and the Sn-S bond, making this region susceptible to electrophilic attack. The LUMO is expected to be localized around the tin atom and the antibonding orbitals associated with the Sn-C and Sn-S bonds, indicating that this site is prone to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Tributyltin Sulfide Derivative

Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -0.5 to 0.5
HOMO-LUMO Gap 5.0 to 7.0

Note: These values are estimations based on general trends in organotin compounds and are for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for the characterization of new compounds and for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ¹H, ¹³C, and ¹¹⁹Sn, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculations can help in assigning peaks in experimental NMR spectra and in understanding how the electronic environment influences the chemical shifts. For tributyltin compounds, the ¹¹⁹Sn chemical shift is particularly informative about the coordination number and geometry around the tin atom.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to the stretching and bending motions of particular bonds or functional groups. For this compound, key vibrational modes would include the Sn-C and Sn-S stretching frequencies.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, a variety of quantum chemical descriptors and reactivity indices can be derived. These parameters provide a quantitative measure of a molecule's reactivity and stability. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -(I + A) / 2).

These descriptors are valuable for comparing the reactivity of different tributyltin compounds and for predicting their behavior in chemical reactions.

Thermodynamic Parameter Calculations for Reaction Energetics

DFT calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the energetics of chemical reactions involving tributyltin compounds. By calculating the thermodynamic properties of reactants, products, and transition states, the feasibility and spontaneity of a reaction can be predicted. For example, the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) of this compound could be calculated, providing insights into its stability.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

While this compound itself is not capable of forming strong hydrogen bonds as a donor, the sulfur atom can act as a weak hydrogen bond acceptor. More significantly, van der Waals forces play a crucial role in the intermolecular interactions of this compound. Computational models can be used to study these non-covalent interactions, which are important for understanding the physical properties of the substance in the condensed phase, such as its boiling point and solubility. DFT methods that include corrections for dispersion forces (e.g., DFT-D) are particularly important for accurately modeling these weak interactions. proquest.com

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving tributyltin compounds. While specific theoretical studies on this compound are not extensively documented in publicly available literature, general principles derived from computational analyses of other tributyltin derivatives and organosulfur compounds offer significant insights. Density Functional Theory (DFT) is a predominant method employed to model these complex reactions, offering a balance between accuracy and computational cost.

One of the most extensively studied areas for tributyltin compounds is their involvement in radical reactions . Tributyltin hydride (Bu3SnH) is a well-known radical mediator, and its reaction mechanisms have been computationally modeled. These studies reveal that the relatively weak Sn-H bond can undergo homolytic cleavage to form the tributyltin radical (Bu3Sn•). This radical can then participate in chain reactions. For instance, in dehalogenation reactions, the tributyltin radical abstracts a halogen atom from an alkyl halide, generating an alkyl radical and tributyltin halide. The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain. DFT calculations are crucial in determining the geometries of the transition states for these radical abstraction steps and in calculating the activation energies, which helps in understanding the reaction kinetics.

In the context of a sulfide like this compound, potential reaction pathways that could be explored computationally include nucleophilic substitution at the tin or sulfur atom and reactions involving the Sn-S bond. DFT studies on the electronic structure of Sn-S bonds in materials like tin(II) sulfide (SnS) show significant covalent character arising from the hybridization of Sn 5s/5p and S 3p orbitals. This understanding of the bonding nature is fundamental to predicting reactivity.

For a hypothetical reaction, such as the cleavage of the Sn-S bond in this compound, computational modeling would involve:

Locating the transition state (TS): This is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. Frequency calculations are used to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for the TS).

Intrinsic Reaction Coordinate (IRC) calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Activation Energy (ΔE‡) Calculation: The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction.

Furthermore, the influence of the solvent on reaction mechanisms is often incorporated into theoretical models using implicit or explicit solvent models. For instance, a DFT study on tributyltin p-coumarate highlighted how the solvent polarity influences whether the antioxidant mechanism proceeds via hydrogen transfer or electron transfer. A similar approach could be applied to understand the reactivity of this compound in different environments.

Exploration of Nonlinear Optical (NLO) Properties

Organotin compounds, including those with sulfur linkages, have attracted interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. NLO materials can alter the properties of light passing through them, leading to phenomena like second-harmonic generation (SHG) and third-harmonic generation (THG). Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO response of these molecules at the atomic level.

The NLO properties of a molecule are governed by its response to an external electric field, which can be described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is responsible for second-order NLO effects like SHG, while the third-order hyperpolarizability (γ) governs third-order phenomena. For a molecule to exhibit a significant second-order NLO response (a non-zero β), it must be non-centrosymmetric.

Theoretical investigations into the NLO properties of organotin compounds generally involve the following computational steps:

Geometry Optimization: The molecular geometry is optimized to its ground state using a suitable DFT functional and basis set.

Calculation of NLO Properties: The polarizability and hyperpolarizabilities are then calculated. This is often done using time-dependent DFT (TD-DFT) or finite field approaches. The choice of functional is critical, with long-range corrected functionals like CAM-B3LYP often being employed for more accurate predictions of NLO properties.

Studies on organotin sulfide clusters with adamantane-like structures have shown that these materials can exhibit significant NLO responses. researchgate.net While these are larger clusters rather than a simple monomeric species like this compound, the underlying principles are similar. The NLO response in these systems is often attributed to charge transfer transitions within the molecule. The presence of heavy atoms like tin and polarizable atoms like sulfur can enhance the NLO properties.

For this compound, a computational study would aim to quantify its hyperpolarizabilities. The results would be highly dependent on the molecular geometry and the electronic structure. The key factors influencing the NLO properties would be the nature of the Sn-S bond and the arrangement of the butyl and methyl groups around the tin and sulfur atoms.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation of the NLO properties of this compound, compared to a reference compound like urea, which is a standard for NLO measurements.

CompoundMethodologyDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
This compound (Hypothetical)DFT/CAM-B3LYP2.525050
Urea (Reference)DFT/CAM-B3LYP4.563530

Note: The values for this compound in the table are purely hypothetical and for illustrative purposes to show what a computational study would report. They are not based on actual experimental or calculated data.

The exploration of NLO properties in compounds like this compound through computational analysis is a vital step in the rational design of new materials for advanced optical applications. These theoretical predictions can guide synthetic efforts towards molecules with enhanced NLO responses.

Advanced Applications in Chemical Synthesis and Materials Science

Catalysis in Organic Transformations

The compound's utility in catalysis is a focal point of its application, where it participates in the formation of crucial chemical bonds and the synthesis of polymeric materials.

Promotion of Carbon-Carbon Bond Formation

Methyl Tributylstannyl Sulfide (B99878) plays a role in synthetic pathways that rely on the generation of carbon-centered radicals, which are pivotal intermediates for creating carbon-carbon bonds. Sulfides, in general, are recognized as valuable sources of these radicals through homolytic substitution processes. kit.edu In reactions involving tributyltin radicals, Methyl Tributylstannyl Sulfide can be formed as an intermediate. kit.edu This occurs when a tin-centered radical attacks a sulfur-containing precursor. kit.edu Once formed, the resulting carbon-centered radical is free to engage in intermolecular or intramolecular carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis. kit.edu

The generation of a radical intermediate is often initiated by reagents like azobisisobutyronitrile (AIBN) in the presence of a tin hydride. The process is supported by the isolation of this compound from reaction mixtures, confirming its participation in the radical pathway. kit.edu

Catalysis of Carbon-Heteroatom Bond Formation

This compound and its class of alkyl tributylstannyl sulfides are effective reagents for forming carbon-sulfur (C-S) bonds, a specific and important type of carbon-heteroatom bond. A notable application is in the synthesis of 1-thioglycosides. cdnsciencepub.comepo.org In these reactions, an alkyl tributylstannyl sulfide reacts with a peracetylated pyranosyl or furanosyl halide. cdnsciencepub.comepo.org The reaction is promoted by a Lewis acid catalyst, such as stannic chloride, to yield the desired thioglycoside, often as a mixture of anomers. cdnsciencepub.comepo.org

Reactant 1Reactant 2CatalystProduct TypeRef.
Peracetyl Furanosyl HalideThis compoundStannic Chloride1-Thioglycoside cdnsciencepub.comepo.org
Peracetyl Pyranosyl HalideAlkyl Tributylstannyl SulfideStannic Chloride1-Thioglycoside cdnsciencepub.comepo.org

Applications in Polymerization Reactions

Organotin compounds, including those with tin-sulfur bonds, serve as important catalysts in the polymer industry. researchgate.netlupinepublishers.com They are particularly effective in catalyzing the formation of polyurethanes and acting as thermal stabilizers for polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.comafirm-group.comchromatographyonline.com The catalytic activity of organotins in these polymerization reactions is generally attributed to their function as Lewis acids. researchgate.netlupinepublishers.com

In polyurethane production, organotin catalysts facilitate the reaction between diisocyanates and diols. lupinepublishers.comlupinepublishers.com The mechanism can involve the formation of an intermediate with the alcohol, activating it for attack by the isocyanate. lupinepublishers.com Organotin mercaptides, which share the Sn-S linkage with this compound, are among the catalysts used for this purpose. lupinepublishers.comlupinepublishers.com

For PVC, organotin stabilizers, such as organotin thiolates, are crucial for preventing thermal degradation during high-temperature processing. lupinepublishers.comlupinepublishers.com They function by scavenging hydrogen chloride (HCl), which is released during degradation, and by replacing unstable chlorine atoms in the polymer chain with more stable thio-groups. acs.org

Role in Coating and Adhesive Industries

In the coating and adhesive industries, organotin compounds are utilized primarily as catalysts for curing processes. afirm-group.comchromatographyonline.comresearchgate.net These applications include silicone and polyurethane-based systems, where the catalyst promotes the cross-linking reactions necessary to form a durable, solid film or a strong adhesive bond. afirm-group.com Patent literature makes reference to the use of tributylstannyl sulfide acceptors in coating and adhesive formulations. epo.orggoogle.comgoogleapis.com

The function of these compounds is to accelerate the cure rate, often at room or slightly elevated temperatures, which is essential for many industrial applications. Organotin compounds are also historically significant as biocides in antifouling paints for marine applications, preventing the growth of organisms on ship hulls. researchgate.netlupinepublishers.comresearchgate.net

IndustryApplicationFunction of Organotin Compound
CoatingsCuring of PU & Silicone SystemsLewis Acid Catalyst
AdhesivesCuring of Sealants & AdhesivesCuring Agent / Catalyst
Marine CoatingsAntifouling PaintsBiocidal Agent

Precursors for Advanced Materials

Beyond catalysis, this compound is relevant as a potential precursor for the synthesis of solid-state materials, particularly metal sulfide thin films.

Deposition of Tin Sulfide Thin Films (e.g., via Aerosol-Assisted Chemical Vapor Deposition, AACVD)

Tin sulfide (SnS) is a promising material for applications in photovoltaics and thermoelectric devices. Aerosol-Assisted Chemical Vapor Deposition (AACVD) is an effective and versatile method for depositing thin films of such materials because it does not require the precursor to be highly volatile, only soluble. rsc.org In the AACVD process, a solution of the precursor is aerosolized into fine droplets, which are then transported by a carrier gas to a heated substrate where they decompose and form a thin film. nih.govresearchgate.net

While research specifically detailing this compound is limited, closely related single-source precursors have been successfully employed. For instance, tributyl(butylthio)stannane ([SnBun3(SBun)]), a structural analog, has been used in low-pressure metal-organic chemical vapor deposition (LP-MOCVD) to deposit phase-pure SnS films. mdpi.com Other organotin dithiocarbamates and thiolates have also been used as single-source precursors in AACVD to produce various phases of tin sulfide (SnS, SnS₂, Sn₂S₃) by controlling the deposition temperature. nih.govmdpi.compsu.edu The thermal decomposition of these precursors on the heated substrate leads to the formation of the desired tin sulfide material. The properties of the resulting film, such as its phase and crystallinity, are highly dependent on parameters like the deposition temperature and the chemical structure of the precursor. nih.gov

Precursor ExampleDeposition MethodMaterial DepositedTemperature Range (°C)Ref.
[SnBun3(SBun)]LP-MOCVDSnS375 - 530 mdpi.com
Dibutyl-bis(diethyldithiocarbamato)tin(IV)AACVDSnS375 - 445 nih.gov
[Sn(S₂CNRR')₂]AACVDSnS450 - 500 researchgate.net
(PhS)₄SnAACVD (with H₂S)SnS₂, SnS450 - 500 psu.edu

Synthesis of Metal Sulfide Nanomaterials

The synthesis of metal sulfide nanomaterials (MeSNs) is an area of intense research due to their unique electronic, optical, and catalytic properties which make them suitable for applications in solar cells, sensors, and environmental remediation. rsc.orgrsc.org Common synthesis techniques include solvothermal methods and coprecipitation. nih.gov In these methods, a metal salt is typically reacted with a sulfur source in a controlled environment to produce nanoparticles of the desired size and morphology. nih.govmdpi.com

The solvothermal approach involves dissolving metal salts and a sulfide source in a solvent under high temperature and pressure. This process facilitates the formation of a coordination complex that grows into the final metal sulfide nanoparticle. nih.gov Another common technique is chemical precipitation, where metal ions and a sulfide source, such as sodium sulfide (Na₂S) or thioacetamide (B46855) (CH₃CSNH₂), react in an aqueous solution to form the desired nanoparticles. mdpi.com

While direct use of this compound as a primary precursor is not widely documented, related organotin sulfides serve as effective sources for sulfur in specialized syntheses. For instance, bis(tributyltin) sulfide is utilized to generate monosulfur transfer reagents. nih.gov This is achieved by reacting bis(tributyltin) sulfide with N-bromophthalimide (NBP) in a solvent like dimethylformamide (DMF), which produces a reagent capable of delivering a single sulfur atom to a target molecule. nih.gov This reagent can then be used to synthesize trisulfides, which are known donors of hydrogen sulfide (H₂S)—a key species that can participate in the formation of metal sulfide nanomaterials. nih.gov This pathway suggests the potential for this compound to be employed in similar capacities, acting as a precursor to H₂S or other reactive sulfur species for the controlled synthesis of metal sulfide nanomaterials. nih.govnih.gov

Table 1: Common Methods for Metal Sulfide Nanoparticle (MeSNs) Synthesis

Synthesis Method Description Typical Precursors Reference
Solvothermal Reaction in a solvent above its boiling point under high pressure. Metal salts (inorganic or organic), Sulfides. nih.gov
Hydrothermal A specific type of solvothermal reaction using water as the solvent. Cadmium acetate, Sodium sulfide. mdpi.com
Coprecipitation Formation of an insoluble precipitate by mixing solutions of a metal salt and a sulfide source at room temperature. Metal salts, Sodium sulfide. nih.gov

Development of Electrically Conductive Films

Electrically conductive films are crucial components in a wide range of organic electronic devices, including light-emitting diodes (LEDs) and organic photovoltaic cells. rsc.orgresearchgate.net The synthesis of the conjugated polymers that form the active layers in these films often relies on palladium-catalyzed cross-coupling reactions, with the Stille reaction being a particularly powerful and versatile method. rsc.orgwikipedia.org

The Stille reaction involves the coupling of an organostannane (R-Sn(Alkyl)₃) with an organic halide or triflate. wikipedia.org This reaction is highly valued for its tolerance of a wide variety of functional groups and its use under mild conditions, which is essential for the synthesis of complex polymeric structures. rsc.org Organostannanes containing thiophene, such as 2-(tributylstannyl)thiophene, are common building blocks used in Stille polycondensation to create polymers with semiconducting properties. frontiersin.orgresearchgate.net These thiophene-based polymers, like poly(3-methylthiophene), are key materials for conductive films. osti.gov

A related and more atom-efficient method is the Liebeskind-Srogl (L-S) cross-coupling reaction, which pairs an organostannane with a thioether. This approach allows for the activation of a carbon-sulfur bond, providing a sustainable alternative to using aryl halides. nih.gov Research has shown that this method can produce high-molecular-weight conjugated polymers at room temperature, which is a significant advantage over traditional high-temperature Stille couplings. nih.gov

Given that both the tributylstannyl group and the methylthio group are central to these synthetic strategies, this compound represents a potentially valuable bifunctional reagent. It could be used in Stille-type polymerizations, where the tributylstannyl end engages in coupling while the methylthio group is incorporated into the polymer backbone, influencing its electronic properties and morphology.

Table 2: Key Cross-Coupling Reactions for Conductive Polymer Synthesis

Reaction Coupling Partners Key Features Reference
Stille Coupling Organostannane + Organic Halide/Triflate High functional group tolerance, mild conditions. rsc.orgwikipedia.org

Intermediates in Complex Organic Synthesis

Synthesis of Pharmaceuticals and Bioactive Compounds

The synthesis of complex molecules for pharmaceutical applications often requires precise and reliable methods for forming carbon-carbon bonds. nih.gov The Stille cross-coupling reaction, utilizing organostannane intermediates, is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecular architectures found in many bioactive compounds. wikipedia.orgu-tokyo.ac.jpnih.gov

Tributylstannyl groups are frequently introduced into heterocyclic scaffolds to serve as reactive handles for subsequent coupling reactions. For example, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a key intermediate whose tributylstannyl group facilitates Stille coupling for the synthesis of more complex molecules for both pharmaceutical and agrochemical use. Similarly, the synthesis of fluorinated phenylalanine derivatives, which are valuable in drug design, has been accomplished using intermediates bearing a tributylstannyl group. beilstein-journals.org

The methylthio group also plays a significant role in biological activity. In the development of inhibitors for the malarial enzyme adenosine (B11128) deaminase, the inclusion of a 5'-methylthio group on a coformycin (B1669288) analogue resulted in potent and highly specific inhibition of the parasite's enzyme with no effect on the human equivalent. nih.gov This highlights the importance of the methylthio moiety in achieving target selectivity. A related compound, 2-(Tributylstannylmethylsulfanyl)ethanamine, has been employed in the synthesis of various heterocycles, demonstrating the utility of this class of reagents. biosynth.com The combined reactivity of the stannane (B1208499) and the presence of the methylthio group make this compound a promising building block for creating novel pharmaceutical candidates.

Preparation of Agrochemicals (e.g., Pesticides, Herbicides)

Organotin compounds have a history of use in agrochemicals, primarily as biocides. ufrgs.brwikipedia.org Modern agrochemical synthesis, however, increasingly relies on the precision of organometallic cross-coupling reactions to build complex and highly active molecules. researchgate.netevonik.com In this context, tributylstannyl reagents are valuable intermediates.

A closely related compound, tributyl(methoxymethyl)stannane, has been described as an effective insecticide used to control pests like aphids and mites through seed or soil treatment. arborpharmchem.com The U.S. Environmental Protection Agency (EPA) also lists tributyltin compounds as antimicrobial pesticides. epa.gov

The synthesis of sophisticated herbicides also leverages this chemistry. The production of Pinoxaden, an herbicide, involves a key step where a (tributylstannyl)ethen-1-ylium intermediate is used in a palladium-catalyzed reaction. researchgate.net Furthermore, the intermediate 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is explicitly noted for its application in synthesizing agrochemicals. The design of novel pesticides also incorporates sulfur. For instance, new meta-diamide insecticides have been developed containing sulfide, sulfoxide, and sulfone groups, demonstrating the importance of sulfur-containing moieties in modern crop protection agents. mdpi.com The structure of this compound, containing both the reactive tributyltin group and a sulfur component, positions it as a useful precursor for developing new generations of pesticides and herbicides.

Application as Hydroxymethyl Anion Equivalents

In organic synthesis, hydroxymethyl anion equivalents are valuable reagents that act as a source of a "⁻CH₂OH" group, a fundamental building block for constructing more complex molecules. orgsyn.org These synthons allow for the formation of primary alcohols through the reaction with electrophiles like aldehydes and ketones.

The utility of this concept is demonstrated by the compound tributyl[(methoxymethoxy)methyl]stannane, which serves as a well-established hydroxymethyl anion equivalent. orgsyn.org This reagent is prepared from (tributylstannyl)methanol (B110806) and can be stored until needed. In a subsequent step, the tin-carbon bond is cleaved using a strong base like butyllithium (B86547) to generate an α-alkoxymethyllithium reagent. This nucleophilic species readily adds to carbonyl compounds. The final step involves the removal of the protecting group to reveal the primary alcohol functionality. orgsyn.org

Table 3: Synthetic Utility of a Hydroxymethyl Anion Equivalent

Reagent Activating Agent Reactive Intermediate Product after Reaction with R₂C=O Reference
Bu₃SnCH₂OMOM n-Butyllithium LiCH₂OMOM R₂C(OH)CH₂OMOM orgsyn.org

(OMOM = methoxymethyl)

Given the chemical similarity between an ether (C-O-C) and a thioether (C-S-C), this compound is a logical candidate to function in an analogous manner. The methylthio group (S-CH₃) can act as a protecting group for the hydroxymethyl anion, similar to the methoxymethyl (MOM) group. Transmetallation with a strong base would be expected to generate the corresponding α-(methylthio)methyllithium, which could then be used in reactions with various electrophiles.

Development of Potential Enzyme Inhibitors

The development of selective enzyme inhibitors is a critical goal in medicinal chemistry for treating a wide range of diseases. rsc.org Organotin compounds, particularly tributyltin (TBT) derivatives, have been shown to possess enzyme-inhibiting properties. wikipedia.org Research has indicated that TBT compounds can interfere with key enzymes such as cytochrome P450, which is involved in hormone metabolism, and 11beta-hydroxysteroid dehydrogenase, which regulates glucocorticoids. wikipedia.org

The sulfur component of this compound is also highly relevant to inhibitor design. Thioether moieties are incorporated into various enzyme inhibitors to enhance binding and selectivity. google.com A compelling example is the design of inhibitors for adenosine deaminase (ADA), an essential enzyme in the malaria parasite Plasmodium falciparum. Researchers synthesized 5'-methylthio-coformycin, a transition state analogue inhibitor. The presence of the 5'-methylthio group was crucial for its remarkable selectivity; it potently inhibited the parasite's ADA while showing no detectable inhibition of the human version of the enzyme. nih.gov This demonstrates that a methylthio group can be a key structural feature for achieving species-specific enzyme inhibition.

The combination of the known bioactivity of the tributyltin core and the potential for the methylthio group to confer target specificity makes this compound an interesting candidate for the development of novel enzyme inhibitors. nih.govwikipedia.org

Table 4: Examples of Enzyme Inhibition by Related Moieties

Moiety Enzyme Target Context/Organism Significance Reference
Tributyltin (TBT) Cytochrome P450 Aromatase General Endocrine disruption wikipedia.org
Thioether 20S Proteasome General (Patent) Part of peptide-based inhibitor structure google.com

Stabilization of Polymer Materials (e.g., PVC Stabilizers for other organotin compounds)

Organotin compounds are a cornerstone in the thermal stabilization of polyvinyl chloride (PVC). lupinepublishers.com While specific research focusing exclusively on this compound as a primary PVC stabilizer is not extensively documented in publicly available literature, its structure—possessing both a tin-sulfur bond and alkyl groups—places it within the broader class of organotin sulfides and mercaptides, which are renowned for their stabilizing effects on PVC. baerlocher.comgelest.com The principles governing the action of these stabilizers provide a strong basis for understanding the potential role and efficacy of this compound in polymer stabilization.

The thermal degradation of PVC is a significant issue during processing at high temperatures, leading to the release of hydrogen chloride (HCl) gas. gelest.comresearchgate.net This process is autocatalytic, meaning the released HCl accelerates further degradation, causing discoloration, embrittlement, and loss of mechanical properties in the polymer. core.ac.uk Organotin stabilizers, particularly those containing sulfur, are highly effective at mitigating this degradation through a two-fold mechanism:

HCl Scavenging: The organotin compound readily reacts with and neutralizes the hydrogen chloride gas as it is formed. This prevents the autocatalytic breakdown of the PVC matrix. gelest.comcore.ac.uk The tin-sulfur bond in compounds like this compound is susceptible to cleavage by HCl.

Substitution of Labile Chlorine Atoms: The PVC polymer chain contains defect sites, such as allylic chlorine atoms, which are highly unstable and serve as initiation points for degradation. researchgate.netbontecn.com Organotin stabilizers can replace these labile chlorine atoms with more stable groups, in this case, a methylthio group. core.ac.ukbontecn.com This substitution enhances the intrinsic thermal stability of the polymer chain.

The alkyl groups (butyl groups in this instance) attached to the tin atom primarily influence the stabilizer's solubility and compatibility with the PVC resin. baerlocher.comcore.ac.uk Good solubility is crucial for ensuring homogeneous distribution of the stabilizer throughout the polymer matrix, which is essential for effective stabilization and maintaining the clarity of the final product. core.ac.uk

Research Findings on Related Organotin Sulfide Stabilizers

Research on various organotin mercaptides and sulfides has consistently demonstrated their high efficiency as PVC stabilizers. Studies on compounds like methyltin mercaptides, dibutyltin (B87310) bis(laurylmercaptide), and dimethyltin (B1205294) S,S'-bis(isooctylmercaptoacetate) show excellent performance in preventing discoloration and maintaining the structural integrity of PVC during processing. gelest.compishrochem.com

For instance, methyltin mercaptides are noted for providing superior heat stability, which is critical during high-temperature processing of PVC. pishrochem.compvcstabilizer.com They are particularly favored for applications where clarity and transparency are paramount, such as in food packaging and medical devices. bisleyinternational.com Chinese patent CN1597764A describes a preparation process for a methyltin mercaptoacetate-based heat stabilizer, highlighting the industrial relevance of this class of compounds. google.com

The general effectiveness of different organotin stabilizers can be summarized based on their chemical structure. The data below, compiled from various sources, illustrates the general characteristics of major organotin stabilizer classes.

Table 1: General Characteristics of Organotin Stabilizer Classes

Stabilizer Class Primary Function Key Advantages Common Applications
Organotin Mercaptides High-efficiency heat stabilization Excellent initial color and long-term stability, good transparency. Rigid and flexible PVC, pipes (B44673), profiles, films, food packaging. baerlocher.combisleyinternational.com
Organotin Carboxylates (e.g., Maleates) Moderate heat stabilization, good light stability Good weatherability, non-sulfur staining. Outdoor applications, window profiles, siding. core.ac.uk
Mixed Metal Stabilizers (e.g., Ba/Zn, Ca/Zn) General-purpose heat stabilization Cost-effective, often used in flexible PVC. Flooring, cables, plastisols.
Lead Stabilizers Excellent heat stability and electrical properties Low cost. Wire and cable insulation, pipes (use is now heavily restricted due to toxicity).

While this compound is not a commonly cited commercial stabilizer, its chemical nature suggests it would function similarly to other organotin mercaptides. The presence of the tributyltin group would ensure good compatibility with the PVC matrix. wikipedia.org The methylthio group would be the active ligand that replaces unstable chlorine atoms on the PVC chain. bontecn.com However, commercially available stabilizers are often complex mixtures of mono- and di-alkyltin compounds, optimized for specific performance characteristics like early color, long-term stability, and cost-effectiveness. core.ac.ukiyte.edu.tr

Environmental Dynamics and Biogeochemical Cycling of Organotin Sulfides

Environmental Fate and Persistence of Organotin Compounds

Organotin compounds are generally not considered volatile due to their low vapor pressures, and their degradation in sediment is significantly slower than in water. cdc.gov The fate of these compounds is heavily dependent on the specific environmental compartment and prevailing conditions.

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of tributyltin compounds proceeds through the sequential removal of butyl groups from the tin atom, a process known as dealkylation. cdc.govcanada.ca This creates progressively less toxic degradation products: dibutyltin (B87310) (DBT) and subsequently monobutyltin (B1198712) (MBT). publications.gc.ca Eventually, these can break down into inorganic tin. nih.gov

In aquatic environments, this degradation occurs in both the water column and sediment, though at vastly different rates. cdc.gov While concentrations of TBT in water have decreased following regulations on its use, its persistence in sediments means that these remain a significant reservoir of contamination. cdc.gov The degradation process in soil is also slow, with estimated half-lives ranging from 0.5 to 15 years. researchgate.net

In addition to dealkylation, methylation of organotin compounds can occur in the environment through both biological and chemical pathways, potentially leading to the formation of more volatile compounds like tributylmethyltin and dibutyldimethyltin. nih.govcdc.gov This process may facilitate the mobilization of tin species from sediment into the water column. cdc.govresearchgate.net

The table below outlines the principal degradation pathway for tributyltin compounds.

Parent Compound Primary Degradation Product Secondary Degradation Product Final Product
Tributyltin (TBT)Dibutyltin (DBT)Monobutyltin (MBT)Inorganic Tin

Half-Life Determinations and Environmental Variables

The persistence of tributyltin is quantified by its half-life, which varies dramatically based on environmental factors such as the medium (water, sediment, or soil), temperature, presence of light, and microbial activity. publications.gc.ca Degradation is notably slower in sediments compared to the water column, with half-lives potentially extending to several years. cdc.govcanada.ca For instance, one study estimated the half-life of TBT in the deep anoxic layer of a fjord sediment to be as long as 87 ± 17 years. canada.ca In contrast, half-lives in harbor water can be on the order of days or weeks. nih.govnih.gov Temperature is a key variable, with colder conditions decreasing microbial activity and thus extending the half-life of TBT. publications.gc.ca

The following table summarizes reported half-life values for tributyltin under various environmental conditions.

Environment Conditions Reported Half-Life Reference
Lake Water (Toronto Harbor)Dark, 20°C20 weeks nih.gov
Sediment-Water MixtureDark, 20°C16 weeks nih.govnih.gov
Harbor Water (San Diego Bay)With Light6 days nih.gov
Harbor Water (San Diego Bay)Without Light7 days nih.gov
Clean Water SiteWith Light9 days nih.gov
Clean Water SiteWithout Light19 days nih.gov
Marine Mesocosm20°C9 days (biodegradation) nih.gov
Forest, Mineral, and Wetland SoilsDark, 20°C0.5 to 15 years researchgate.net
Fjord Sediment (Surface Layer)-8 ± 5 years canada.ca
Fjord Sediment (Deep Anoxic Layer)-87 ± 17 years canada.ca

Degradation Mechanisms

The breakdown of organotin compounds like methyl tributylstannyl sulfide (B99878) involves the cleavage of the tin-carbon bond. This occurs through three primary mechanisms: photodegradation, biological cleavage, and chemical cleavage. cdc.gov

Photodegradation by UV Irradiation

Ultraviolet (UV) radiation from sunlight is a significant driver for the degradation of organotin compounds, particularly at the water's surface and in the intertidal zone. cdc.govpublications.gc.capublications.gc.ca This process, known as photodegradation or photolysis, involves the breaking of the tin-carbon bonds. cdc.gov The rate of photolytic degradation is variable, depending on factors like the intensity and wavelength of the UV light and the presence of other organic substances that can enhance the process. publications.gc.capublications.gc.ca Reported photolytic half-lives for TBT range from a single day under specific UV radiation (300 nm) to as long as 89 days under direct sunlight. publications.gc.ca

Biological Cleavage (e.g., Microbial Degradation, Biotransformation)

Microorganisms play a crucial role in the degradation of organotin compounds in both aquatic and terrestrial systems. researchgate.netcdc.gov This biological cleavage, or biodegradation, is a key factor limiting the persistence of tributyltin species in water. nih.gov Various bacteria and algae can metabolize organotins, leading to their stepwise dealkylation. publications.gc.ca The rate of this process is influenced by the specific microbial species present, population density, temperature, and the availability of nutrients. publications.gc.ca Some studies have noted that microbial degradation is faster in the presence of light, suggesting the involvement of photosynthetic microorganisms. publications.gc.ca

Furthermore, microorganisms can mediate the methylation of inorganic tin and organotin compounds, a biotransformation process that can alter the compound's mobility and toxicity. nih.govcdc.govresearchgate.net

Chemical Cleavage and Dealkylation Processes

Chemical cleavage is a fundamental process in the degradation of organotin compounds. cdc.gov It involves the abiotic breaking of the tin-carbon bond, leading to the progressive dealkylation of the molecule. cdc.govcanada.ca This reduces the compound from a trisubstituted form (tributyltin) to disubstituted (dibutyltin) and monosubstituted (monobutyltin) forms. cdc.gov While hydrolysis of the tin-carbon bond is not considered a significant environmental fate process, other chemical reactions contribute to the breakdown. cdc.gov The ultimate products of this stepwise degradation are less complex and generally less harmful inorganic tin compounds. nih.gov

Environmental Occurrence and Distribution

The distribution of organotin compounds, including methyl tributylstannyl sulfide, is widespread in aquatic and terrestrial environments, largely due to historical and ongoing anthropogenic inputs.

Presence in Sediments and Water Columns

Sediments are a primary sink for organotin compounds, including the degradation products of tributyltin (TBT). In estuarine and coastal environments, TBT and its derivatives, dibutyltin (DBT) and monobutyltin (MBT), are commonly detected. For instance, in the Sado Estuary, Portugal, concentrations of TBT in sediments have been found to be significant, indicating a historical contamination from antifouling paints used in boating. The presence of these compounds suggests that under certain environmental conditions, this compound could also be present as a transformation product.

The water column also contains measurable concentrations of organotin compounds, although typically at lower levels than in sediments. The partitioning of these compounds between the dissolved and particulate phases is a key factor in their transport and bioavailability.

Table 1: Concentration of Butyltin Compounds in Surface Sediments of the Sado Estuary, Portugal

Compound Concentration Range (ng/g dry weight)
Monobutyltin (MBT) <0.5 - 18
Dibutyltin (DBT) <0.5 - 208
Tributyltin (TBT) <0.5 - 1240

Data sourced from research on the Sado Estuary.

Accumulation and Degradation in Forest Soils

Forest soils can act as significant reservoirs for organotin compounds. Studies on the degradation of 14C-labeled tributyltin in forest soils have shown that it can be mineralized to 14CO2. The degradation process involves a series of dealkylation steps, leading to the formation of DBT, MBT, and ultimately inorganic tin. The rate of degradation is influenced by soil properties, microbial activity, and the presence of co-contaminants. While direct studies on this compound in this context are limited, the degradation pathways of TBT provide a model for its likely persistence and transformation in soil environments.

Biogeochemical Cycling of Tin and Organotin Compounds

The biogeochemical cycling of tin is complex, involving both abiotic and biotic transformations that influence the speciation and mobility of organotin compounds.

Biomethylation of Inorganic Tin and Methyltin Production

The biomethylation of inorganic tin is a significant process in the formation of methyltin compounds in the environment. This process, mediated by microorganisms, can lead to the production of mono-, di-, and trimethyltin. The presence of methyltin species in estuarine environments suggests that in situ methylation of inorganic tin occurs. Furthermore, the potential for the methylation of butyltin compounds to form mixed methyl-butyltin species, such as this compound, is an area of active research. The coexistence of butyltin and methyltin species in sediments points towards a complex interplay of degradation and methylation processes.

Speciation of Organotin Compounds in Environmental Matrices

The speciation of organotin compounds, which refers to their chemical form, is critical in determining their toxicity, mobility, and fate. In environmental matrices, organotins can exist in various forms, including chlorides, oxides, and sulfides. The formation of organotin sulfides, such as this compound, is influenced by the availability of sulfide in anaerobic sediments. The speciation is dynamic and depends on factors like pH, redox potential, and the presence of other ligands. Understanding the speciation is essential for accurately assessing the environmental risk posed by these compounds.

Remobilization and Transport from Environmental Compartments

Although sediments are a primary sink for organotins, these compounds can be remobilized and transported to other environmental compartments. Physical disturbances such as dredging, bioturbation by benthic organisms, and changes in hydrodynamic conditions can lead to the resuspension of contaminated sediments. Chemical changes in the overlying water, such as a decrease in pH or salinity, can also promote the release of organotins from the sediment into the water column, making them available for transport over long distances. This remobilization can lead to the re-exposure of aquatic organisms to these toxic compounds.

Q & A

Q. What are the standard protocols for synthesizing Methyl Tributylstannyl Sulfide, and what factors influence reaction yields?

this compound is typically synthesized via Stille coupling reactions using PdCl₂(PPh₃)₂ as a catalyst in DMF. Key steps include benzoylation of nucleosides, Pd-catalyzed methylation with trimethylaluminium, and deprotection using the Zemplén method (sodium methoxide in methanol). Reaction yields (e.g., 47–83%) depend on solvent choice, catalyst efficiency, and temperature control. For example, higher yields are observed when using degassed DMF to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound derivatives, and what are their limitations?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural confirmation, particularly for identifying Sn–S bonding. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Limitations include signal overlap in crowded NMR spectra and instability of tin-containing compounds under high vacuum in MS .

Q. How should this compound be handled to ensure safety and stability during experiments?

The compound is sensitive to moisture and oxygen. Storage under inert gas (argon/nitrogen) at –20°C is recommended. Decomposition above 150°C releases toxic tributyltin oxides. Safety protocols include fume hood use, PPE (gloves, lab coat), and adherence to MSDS guidelines for tributyltin compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from solvent polarity effects or trace metal impurities. To address this:

  • Perform control experiments with rigorously purified solvents.
  • Use isotopic labeling (e.g., deuterated DMF) to isolate solvent-related shifts .
  • Validate findings via comparative analysis with computational models (DFT calculations for NMR chemical shifts) .

Q. What strategies optimize the regioselectivity of Stille cross-coupling reactions involving this compound?

Regioselectivity is influenced by ligand choice and solvent polarity. Bulky ligands (e.g., PPh₃) favor coupling at less sterically hindered sites. Polar aprotic solvents like DMF enhance Pd catalyst activity but may promote side reactions. Systematic screening of ligands (e.g., AsPh₃ vs. PPh₃) and solvents (DMF vs. THF) is recommended, with reaction progress monitored via TLC or GC-MS .

Q. How do structural modifications of this compound impact its reactivity in organometallic synthesis?

Substituting the methyl group with electron-withdrawing groups (e.g., CF₃) increases electrophilicity at the sulfur atom, enhancing nucleophilic attack rates. Conversely, bulky substituents reduce reactivity due to steric hindrance. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .

Methodological Guidance

Q. What experimental designs mitigate tin-related byproducts in this compound synthesis?

  • Use stoichiometric control: Limit tributylstannyl reagent excess to <10% to minimize Bu₃Sn–SnBu₃ formation .
  • Introduce scavengers (e.g., polymer-supported thiols) to sequester residual tin species .
  • Monitor byproduct formation via ¹¹⁹Sn NMR .

Q. How can computational chemistry complement experimental studies of this compound?

Density Functional Theory (DFT) predicts reaction pathways (e.g., transition states in Stille coupling) and spectroscopic properties. Molecular dynamics simulations assess solvent effects on reaction kinetics. These tools reduce trial-and-error in optimizing synthetic conditions .

Data Interpretation and Contradictions

Q. How should researchers address inconsistencies in reported reaction yields for this compound derivatives?

  • Compare experimental conditions (e.g., catalyst loading, solvent purity) across studies.
  • Replicate key experiments using standardized protocols (e.g., degassed solvents, inert atmosphere) .
  • Publish negative results to clarify boundary conditions for successful synthesis .

Q. What methodologies validate the purity of this compound in catalytic applications?

  • Elemental analysis (C, H, N, S, Sn) confirms stoichiometric ratios.
  • ICP-MS detects trace metal contaminants (e.g., Pd, Al) from catalysts or reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl Tributylstannyl Sulfide
Reactant of Route 2
Reactant of Route 2
Methyl Tributylstannyl Sulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.